molecular formula C13H18O2 B12761255 (S)-2-(3-Isobutylphenyl)propanoic acid CAS No. 342373-94-8

(S)-2-(3-Isobutylphenyl)propanoic acid

Cat. No.: B12761255
CAS No.: 342373-94-8
M. Wt: 206.28 g/mol
InChI Key: SFVKLYXPBKITCE-JTQLQIEISA-N
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Description

Context and Significance of Chiral Arylpropanoic Acids in Chemical Research

Chiral arylpropanoic acids are a class of organic compounds that have garnered considerable attention in the scientific community. Their defining feature is a stereocenter, which results in the existence of two non-superimposable mirror images, or enantiomers. This class of compounds is significant due to the often-differing biological activities of their enantiomers.

Arylpropanoic acids are a prominent subgroup of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The biological action of these compounds is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain. scielo.br Prominent members of this class, such as ibuprofen (B1674241) and naproxen, are widely studied and utilized.

The research into new arylpropanoic acid derivatives is driven by the quest for compounds with improved efficacy and pharmacokinetic profiles. Modifications to the aryl group, such as the position of substituents, can significantly influence the compound's activity and selectivity.

Stereochemical Considerations and the Importance of Enantiomeric Purity of (S)-2-(3-Isobutylphenyl)propanoic Acid

The presence of a chiral center in 2-arylpropanoic acids means they exist as (S) and (R) enantiomers. It is a well-established principle in pharmacology that these enantiomers can exhibit markedly different biological activities. For many arylpropanoic acids, the (S)-enantiomer is the pharmacologically active form, responsible for the desired therapeutic effects. nih.govtandfonline.com The (R)-enantiomer is often less active or inactive. nih.gov

This stereoselectivity is a critical consideration in drug development and chemical research. The administration of a single, active enantiomer can offer several advantages over a racemic mixture (a 1:1 mixture of both enantiomers). These benefits can include a more favorable therapeutic index and potentially a different metabolic fate. nih.gov For instance, in the case of the well-studied ibuprofen (2-(4-isobutylphenyl)propanoic acid), the (S)-enantiomer is the active inhibitor of cyclooxygenase. nih.govtandfonline.com

Therefore, achieving high enantiomeric purity is a crucial goal in the synthesis and application of this compound. The presence of the inactive (R)-enantiomer would effectively reduce the potency of the compound.

Overview of Current Research Trajectories for this compound

Current research involving this compound and related compounds is focused on several key areas:

Synthesis and Chiral Resolution: A primary focus is the development of efficient synthetic routes to produce 2-(3-isobutylphenyl)propanoic acid. Furthermore, significant effort is dedicated to methods for separating the (S) and (R) enantiomers to obtain the desired (S)-enantiomer in high purity.

Biological Activity Studies: Research is ongoing to characterize the biological activity of this compound. This includes in vitro and in vivo studies to determine its potency and efficacy, often in comparison to its well-known 4-isobutyl isomer, ibuprofen.

Development of Analytical Methods: The ability to accurately determine the enantiomeric purity of this compound is essential. Consequently, there is continued research into developing and refining analytical techniques, such as chiral high-performance liquid chromatography (HPLC), for this purpose.

While much of the foundational knowledge is derived from studies on the broader class of arylpropanoic acids, the specific investigation into the 3-isobutylphenyl isomer aims to elucidate its unique properties and potential advantages.

Chemical and Physical Properties

The fundamental properties of this compound are detailed in the table below, based on computed data from PubChem. semanticscholar.org

PropertyValue
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
IUPAC Name (2S)-2-[3-(2-methylpropyl)phenyl]propanoic acid
CAS Number 342373-94-8
Topological Polar Surface Area 37.3 Ų
Complexity 211
XLogP3 3.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

342373-94-8

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(2S)-2-[3-(2-methylpropyl)phenyl]propanoic acid

InChI

InChI=1S/C13H18O2/c1-9(2)7-11-5-4-6-12(8-11)10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15)/t10-/m0/s1

InChI Key

SFVKLYXPBKITCE-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=CC(=C1)CC(C)C)C(=O)O

Canonical SMILES

CC(C)CC1=CC(=CC=C1)C(C)C(=O)O

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis of S 2 3 Isobutylphenyl Propanoic Acid

Spectroscopic Characterization Techniques

The definitive identification and structural analysis of (S)-2-(3-Isobutylphenyl)propanoic acid rely on a suite of sophisticated spectroscopic methods. These techniques provide a comprehensive understanding of the molecule's atomic connectivity, functional group composition, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Purity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For this compound, various NMR techniques are employed to confirm its structure, assess its purity, and investigate its conformational dynamics.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the molecular framework. While specific spectral data for this compound is not widely available in the public domain, the expected chemical shifts can be reliably predicted based on the analysis of its structural analogue, (S)-2-(4-isobutylphenyl)propanoic acid (ibuprofen), and general principles of NMR spectroscopy.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the methine proton of the propanoic acid moiety, the methyl and methylene (B1212753) protons of the isobutyl group, and the carboxylic acid proton. The integration of these signals would confirm the number of protons in each unique environment.

Similarly, the ¹³C NMR spectrum will exhibit a unique resonance for each carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the isobutyl and propanoic acid groups provide a definitive carbon fingerprint of the molecule.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH)> 10Singlet (broad)
Aromatic (Ar-H)7.0 - 7.3Multiplet
Methine (-CH-)~3.7Quartet
Methylene (-CH₂-)~2.4Doublet
Methine (-CH-)~1.8Multiplet
Propanoic Methyl (-CH₃)~1.5Doublet
Isobutyl Methyls (-CH₃)~0.9Doublet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (-C=O)~180
Aromatic (quaternary)140 - 142
Aromatic (CH)120 - 130
Methine (-CH-)~45
Methylene (-CH₂-)~45
Methine (-CH-)~30
Isobutyl Methyls (-CH₃)~22
Propanoic Methyl (-CH₃)~18

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the spatial relationships between protons within a molecule. For a flexible molecule like this compound, NOESY experiments can reveal through-space correlations between protons that are close in proximity, even if they are not directly connected through chemical bonds. This information is crucial for elucidating the preferred conformations of the molecule in solution. Studies on the related ibuprofen (B1674241) molecule have demonstrated the power of NOESY in identifying the dominant conformers by analyzing the cross-peaks between protons of the isobutyl group and the aromatic ring, as well as between the propanoic acid side chain and the phenyl ring.

The enantiomeric purity of this compound is a critical parameter. Chiral NMR spectroscopy provides a direct method for the discrimination of enantiomers. This is typically achieved by using chiral shift reagents or chiral solvating agents. These agents are themselves enantiomerically pure and interact with the enantiomers of the analyte to form transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate NMR signals for the corresponding protons of the (S) and (R) enantiomers. This allows for the direct quantification of the enantiomeric excess. The use of chiral lanthanide shift reagents has been a well-established method for the enantiomeric resolution of profens.

Mass Spectrometry (MS) Applications (e.g., HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of this compound, C₁₃H₁₈O₂. The exact mass of this compound is calculated to be 206.1307 g/mol . Fragmentation patterns observed in the mass spectrum, often generated through techniques like electron ionization (EI-MS) or electrospray ionization (ESI-MS), can provide further structural information by revealing characteristic fragment ions. For instance, the fragmentation of ibuprofen often involves the loss of the carboxylic acid group. nih.gov

Key Molecular Ions and Fragments in the Mass Spectrum of 2-(3-Isobutylphenyl)propanoic acid

m/z (mass-to-charge ratio) Possible Fragment
206[M]⁺ (Molecular Ion)
161[M - COOH]⁺
119[C₉H₁₁]⁺
91[C₇H₇]⁺ (Tropylium ion)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of the carboxylic acid and the isobutyl-substituted phenyl group. scielo.org.ar

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching3300 - 2500 (broad)
C-H (aromatic)Stretching3100 - 3000
C-H (aliphatic)Stretching3000 - 2850
Carbonyl C=OStretching1720 - 1700
C=C (aromatic)Stretching1600 - 1450

X-ray Crystallography Studies

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its solid, crystalline state. This technique involves directing X-rays onto a single crystal of the substance. The resulting diffraction pattern is then analyzed to construct a three-dimensional model of the electron density, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

For this compound, obtaining a single crystal suitable for X-ray diffraction is the first critical step. The process would involve dissolving the compound in an appropriate solvent and allowing it to crystallize slowly. Once a suitable crystal is obtained and analyzed, the data would reveal the exact conformation adopted by the molecule in the crystal lattice and provide insights into intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimers in related structures. uci.edu

A comprehensive search of publicly available crystallographic databases indicates that specific, peer-reviewed X-ray crystallography data for this compound has not been deposited. Studies on the closely related racemic 4-isobutyl isomer (ibuprofen) have identified multiple crystalline forms (polymorphs), highlighting the complexity that can arise in the solid-state structures of these compounds. researchgate.net A crystallographic study of the title compound would be invaluable for establishing a benchmark solid-state structure.

Table 1: Hypothetical Unit Cell Parameters for this compound (Note: This table is illustrative and represents the type of data that would be obtained from an X-ray crystallography experiment. Values are hypothetical.)

Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
MonoclinicP2₁10.56.212.890105.5902

Gas-Phase and Solution-Phase Conformational Landscapes

Unlike the static picture provided by crystallography, molecules in the gas and solution phases exist as a dynamic ensemble of different conformations. Understanding this conformational landscape is crucial, as the molecule's properties are an average over this population.

Rotational spectroscopy, particularly microwave spectroscopy, is a powerful experimental technique for unambiguously identifying different conformers of a molecule in the gas phase. By measuring the absorption of microwave radiation, the precise rotational constants for each stable conformer can be determined. These constants are directly related to the molecule's moments of inertia, providing a detailed structural fingerprint for each conformer present in the gas-phase equilibrium.

A rotational spectroscopy study of this compound would involve vaporizing the sample and passing it through a microwave spectrometer. The resulting spectrum would likely be complex, containing transitions for each populated conformer. The analysis, supported by theoretical calculations, would allow for the determination of the relative energies and populations of these conformers.

Currently, there are no specific rotational spectroscopy studies published for this compound. Research on the related 4-isobutyl isomer has shown that multiple conformers can be identified, differing primarily in the orientation of the carboxylic acid group and the isobutyl side chain. nih.govcore.ac.uk Similar conformational flexibility is expected for the 3-isobutyl isomer.

In the absence of experimental data, or to guide its interpretation, theoretical methods are employed to predict the stable, low-energy conformations of a molecule. arxiv.org This process typically involves a systematic or stochastic search of the molecule's potential energy surface. For this compound, the key degrees of freedom are the torsional angles that define the orientation of the propanoic acid and isobutyl groups relative to the phenyl ring.

A typical computational workflow involves:

Initial Conformer Generation: Using molecular mechanics force fields (like MMFF) or semi-empirical methods (like PM7) to rapidly generate a large number of possible conformers by rotating key dihedral angles. arxiv.org

Geometry Optimization: The generated structures are then optimized using higher-level quantum mechanical methods, most commonly Density Functional Theory (DFT), to find the nearest local energy minimum. nih.gov

Energy Ranking: The relative energies of the optimized conformers are calculated, often including corrections for zero-point vibrational energy, to predict their relative populations based on the Boltzmann distribution. mit.edu

For this compound, the primary low-energy conformers are expected to differ in the dihedral angle between the carboxylic acid group and the phenyl ring, as well as the rotation around the bond connecting the isobutyl group to the ring.

Table 2: Illustrative Dihedral Angles and Predicted Relative Energies for Key Conformers of this compound (Note: This table is illustrative. Dihedral angle definitions and energy values are hypothetical, representing typical output from a theoretical conformational search.)

Conformer IDDihedral Angle 1 (C-C-C-C)Dihedral Angle 2 (C-C-C=O)**Predicted Relative Energy (kcal/mol)
Conf-1~60° (gauche)~0° (syn)0.00
Conf-2~180° (anti)~0° (syn)0.75
Conf-3~90°~0° (syn)1.20
Conf-4~60° (gauche)~180° (anti)4.50
Torsion defining isobutyl group orientation.
**Torsion defining carboxylic acid orientation.

Computational Chemistry and Molecular Modeling

Computational chemistry provides indispensable tools for probing the structure and behavior of molecules at an atomic level, offering insights that can be difficult to obtain experimentally.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic properties of this compound. scirp.org By solving approximations to the Schrödinger equation, these methods can predict a wide range of molecular properties. mdpi.comyoutube.com

For the title compound, DFT calculations would typically be used to:

Optimize Molecular Geometry: Determine the lowest energy structure for each conformer. researchgate.net

Calculate Energetics: Predict the relative stability of different conformers and the energy barriers for converting between them. core.ac.ukscirp.org

Determine Electronic Properties: Calculate properties such as the molecular orbital energies (HOMO, LUMO), electrostatic potential surface, and atomic charges. These are fundamental to understanding the molecule's reactivity and intermolecular interactions. nih.gov

While specific DFT studies on this compound are not prominent in the literature, extensive calculations on the 4-isobutyl isomer have been performed, providing a reliable framework for which functional and basis set combinations (e.g., B3LYP/6-31G(d,p)) are suitable for this class of molecules. scirp.orgnih.gov

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. frontiersin.org An MD simulation of this compound, typically in a solvent like water or an organic solvent, would offer insights into its behavior in a condensed phase. aip.orgresearchgate.net

The simulation process involves:

Defining a force field (a set of parameters describing the potential energy of the system) for the molecule and solvent.

Placing the molecule in a simulation box with solvent molecules.

Solving Newton's equations of motion for every atom, typically for time scales of nanoseconds to microseconds. mdpi.com

From the resulting trajectory, one can analyze:

Conformational Dynamics: How the molecule transitions between different conformational states in solution.

Solvation Structure: The arrangement of solvent molecules around the solute, particularly around the polar carboxylic acid group and the nonpolar isobutylphenyl moiety.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the solute and solvent, or between solute molecules themselves. acs.org

MD simulations are particularly valuable for understanding how the solvent environment influences the conformational preferences of flexible molecules like this compound. nih.govnih.gov

In Silico Approaches for Structure-Activity Relationships (SAR)

In the realm of modern drug discovery and development, in silico methodologies, particularly Quantitative Structure-Activity Relationship (QSAR) studies, have become indispensable tools for the rational design of new therapeutic agents. These computational techniques are employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound, the pharmacologically active enantiomer of Ibuprofen known as Dexibuprofen, and its analogs, in silico SAR studies provide crucial insights into the structural features that govern their anti-inflammatory and analgesic properties.

Molecular docking studies have been employed to visualize and analyze the binding modes of Dexibuprofen and its derivatives within the active sites of COX-1 and COX-2 enzymes. These studies have revealed that the carboxylic acid moiety of Dexibuprofen forms a critical hydrogen bond with a key arginine residue (Arg120) in the active site of both COX isoforms. The stereochemistry of the α-methyl group is also vital; the (S)-enantiomer positions the molecule optimally for interaction with the enzyme's active site, whereas the (R)-enantiomer is significantly less active. gpatindia.com

While specific 3D-QSAR studies focusing exclusively on a series of this compound analogs are not extensively reported in publicly available literature, broader studies on arylpropionic acid derivatives and other NSAIDs provide valuable SAR insights that are applicable to Dexibuprofen. These studies often utilize methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate 3D contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity.

For instance, a 3D-QSAR study on a series of triazole-bearing compounds with COX-2 inhibitory activity, which included Ibuprofen as a reference, underscored the importance of specific structural features for potent inhibition. nih.gov The findings from such studies, although not directly on Dexibuprofen derivatives, suggest key areas for structural modification to enhance activity.

Based on a compilation of findings from various computational studies on arylpropionic acid derivatives, the following general SAR principles can be inferred for this compound and its potential analogs:

Carboxylic Acid Group: This group is essential for binding to the arginine residue in the COX active site and is a primary determinant of activity.

α-Methyl Group: The presence and (S)-configuration of this group are crucial for optimal orientation within the active site and for high inhibitory potency. gpatindia.com

Aromatic Ring: The phenyl ring serves as a scaffold, and its substitution pattern significantly influences selectivity and potency.

Isobutyl Group: The isobutyl substituent at the meta-position of the phenyl ring contributes to the hydrophobic interactions within a specific pocket of the COX active site. Variations in the size and lipophilicity of this group can modulate activity.

To illustrate the quantitative aspect of SAR, a hypothetical data table is presented below, based on the type of data that would be generated from a typical 3D-QSAR study on a series of analogs. This table showcases how modifications to the core structure of this compound could theoretically impact its inhibitory activity against COX-2, as predicted by a computational model.

Compound Modification (R-group) Predicted COX-2 IC₅₀ (µM)a Key Predicted Interactions
1 (Parent) H (Isobutyl group at meta-position)0.5Hydrogen bond with Arg120, Hydrophobic interaction with Val523
2 p-Fluoro substitution on phenyl ring0.3Enhanced electrostatic interaction
3 Replacement of Isobutyl with Cyclohexyl0.8Increased steric bulk, potentially suboptimal fit
4 Esterification of Carboxylic Acid> 10Loss of critical hydrogen bond with Arg120
5 Removal of α-Methyl Group5.0Suboptimal orientation in the active site
aIC₅₀ values are hypothetical and for illustrative purposes to demonstrate SAR principles.

These in silico approaches not only help in understanding the SAR of existing drugs like this compound but also guide the rational design of new, more potent, and selective anti-inflammatory agents with improved therapeutic profiles.

Chemical Transformations and the Development of Derivatives of S 2 3 Isobutylphenyl Propanoic Acid

Design and Synthesis of Novel Chemical Derivatives

The rational design and synthesis of new chemical entities derived from (S)-2-(3-Isobutylphenyl)propanoic acid have led to the development of various analogues. These efforts explore how modifications to the core structure can influence the compound's activity and characteristics.

A primary strategy for modifying this compound involves the derivatization of its carboxylic acid moiety to form amides and esters. This approach is often pursued to mask the acidic group, which can lead to a reduction in gastrointestinal irritation. drugbank.commdpi.com

The synthesis of ester analogues is commonly achieved by reacting the carboxylic acid of dexibuprofen with various alcohols or phenols. nih.gov For instance, N,N-dimethylaminoethanol 2-(p-isobutylphenyl)-propionate was synthesized by first converting 2-(p-isobutylphenyl)-propionic acid to its acid chloride using thionyl chloride, followed by a reaction with N,N-dimethylaminoethanol. google.com Another approach involves the condensation of acyl imidazole (B134444) derivatives of dexibuprofen with polymers like dextran (B179266). derpharmachemica.comderpharmachemica.com Similarly, dexibuprofen-antioxidant conjugates have been created by reacting the carboxyl group with chloroacetyl derivatives. drugbank.commdpi.com

Amide derivatives are also synthesized to alter the parent drug's properties. One method involves converting the carboxylic acid group to a methyl ester and then reacting it with a primary amine, such as tris(hydroxymethyl) methanamine, to yield the amide derivative. google.com Another synthetic route prepares amide prodrugs by reacting 2-arylpropionic acids with (R)-(-)-2-amino-1-butanol in the presence of N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net Research has also focused on creating stable N-[2-(Aryl/heteroaryl substituted)ethyl] propanamide derivatives. researchgate.net

A study detailed the synthesis of phospho-ibuprofen amide (PIA), a metabolically stable analogue of phospho-ibuprofen, which demonstrated greater potency than ibuprofen (B1674241) in suppressing cancer cell growth. daneshyari.com

Table 1: Examples of Synthesized Ester Analogues of this compound

Derivative Name Reactants Key Finding Reference
Ester Prodrugs Dexibuprofen acid, various alcohols/phenols Prodrugs showed more potent in vitro anti-inflammatory activity compared to the parent drug. nih.gov
Dexibuprofen-antioxidant conjugates Dexibuprofen, chloroacetyl derivatives The prodrugs were stable in the stomach but hydrolyzed in human plasma, releasing the free drug. drugbank.commdpi.com
N,N-dimethylaminoethanol 2-(p-isobutylphenyl)-propionate 2-(p-isobutylphenyl)-propionic acid, thionyl chloride, N,N-dimethylaminoethanol A new ester derivative was successfully synthesized. google.com

Beyond simple ester and amide formation, more complex functionalization strategies and scaffold modifications have been employed to create derivatives with unique properties. These modifications aim to introduce new functionalities or alter the fundamental structure of the parent molecule.

One such strategy involved covalently linking dexibuprofen to tetraacetylated riboflavin (B1680620) using alkylene spacers of varying lengths. nih.gov This created novel conjugates with significant inhibitory activities against COX-1. nih.gov

Another innovative approach has been the synthesis of boron-containing ibuprofen derivatives. mdpi.com These "bora-Ibuprofen" compounds were created by reacting a bora-ibuprofen diethanolamine (B148213) adduct with various diols or diamines, resulting in derivatives with potential applications in catalysis and medicinal chemistry. mdpi.com

Furthermore, a novel hydrazide derivative, N′-(4-hydroxybenzylidene)-2-(4-isobutylphenyl) propane (B168953) hydrazide, was synthesized by condensing ibuprofen hydrazide with salicylaldehyde. mdpi.com This derivative was then complexed with various metals (Cu, Ni, Co, Gd, and Sm), and these metal complexes showed enhanced anti-inflammatory activity compared to the parent ibuprofen. mdpi.com

Table 2: Examples of Functionalized Derivatives of this compound

Derivative Type Modification Strategy Resulting Compound Example Key Finding Reference
Riboflavin Conjugate Covalent linking via alkylene spacers Dexibuprofen-tetraacetylated riboflavin conjugate Target compounds exhibited significant COX-1 inhibitory activities. nih.gov
Bora-Ibuprofen Reaction with diols/diamines bora-Ibuprofen derivatives with 1,2-diol and 1,3-diol motifs Paves the way for a broader library of organoboron carboxylic acids. mdpi.com

Prodrug Design and Synthesis for Modulating Biopharmaceutical Properties

Prodrug design is a well-established strategy to overcome undesirable properties of a pharmacologically active agent. researchgate.net For this compound, the primary goals of prodrug synthesis are to improve its biopharmaceutical profile, particularly by masking the carboxylic acid to reduce gastrointestinal toxicity and potentially enhance bioavailability. drugbank.comderpharmachemica.comnih.gov

The most common prodrug strategy for this compound involves chemically modifying the carboxylic acid group to create a bioreversible derivative. researchgate.net This temporary masking is designed to render the drug inactive and less irritating to the gastric mucosa. The active drug is then released in vivo through enzymatic or chemical transformation. drugbank.commdpi.comresearchgate.net

Esterification is a widely used method for masking the carboxyl group. Mutual prodrugs, where dexibuprofen is linked to another therapeutic agent like an antioxidant, have been synthesized as esters. drugbank.commdpi.com These conjugates are designed to be stable at the acidic pH of the stomach but hydrolyze to release free dexibuprofen in the higher pH of the intestine or in human plasma. mdpi.com For example, a study showed that ester prodrugs of dexibuprofen were stable at pH 1.2 but underwent significant hydrolysis at pH 7.4 and in 80% human plasma. mdpi.com

Macromolecular prodrugs have also been developed, such as linking dexibuprofen to a biodegradable polymer like dextran. derpharmachemica.comderpharmachemica.com This approach not only masks the acidic group but can also improve aqueous solubility and therapeutic efficiency. derpharmachemica.comderpharmachemica.com These dextran conjugates showed no hydrolysis in acidic medium (pH 1.2) but did hydrolyze at higher pH levels. derpharmachemica.com

Amide synthesis is another effective masking strategy. google.com Amide derivatives of dexibuprofen have been shown to be highly stable in simulated gastric (pH 1.2) and intestinal (pH 7.4) fluids, suggesting they would pass through the gastrointestinal tract intact, thereby reducing local irritation. google.comresearchgate.net In some cases, the goal of masking is to improve cellular permeability for applications beyond anti-inflammatory effects, as seen in the development of lipophilic prodrugs of other complex acids to increase bioavailability. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis for producing prodrugs. Lipases, in particular, have been effectively used for the esterification of this compound.

In one study, four different lipases were tested for their ability to catalyze the esterification of dexibuprofen with glycerol (B35011) to form an IBU-glycerol ester. mdpi.com The immobilized lipase (B570770) from Candida antarctica (Lipozyme® 435) was identified as an effective biocatalyst for this reaction. mdpi.com This enzymatic approach facilitates the synthesis of derivatives designed to enhance hydrophilicity and potentially add new functional properties. mdpi.com The use of biocatalysts provides a method for creating these ester prodrugs under mild reaction conditions, which can be advantageous for complex molecules. mdpi.comunife.it

Advanced Analytical and Enantioseparation Techniques for S 2 3 Isobutylphenyl Propanoic Acid

High-Performance Liquid Chromatography (HPLC) for Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioseparation of profens due to its high resolution, efficiency, and versatility. chiraltech.com The separation can be achieved through direct or indirect methods. Direct methods, which are more common, involve the use of a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). nih.gov Indirect methods involve derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

Development and Application of Chiral Stationary Phases

The cornerstone of direct chiral HPLC is the chiral stationary phase (CSP), which creates a stereoselective environment for the separation of enantiomers. phenomenex.com For profens like 2-(3-isobutylphenyl)propanoic acid, polysaccharide-based and Pirkle-type CSPs are among the most successful and widely applied. nih.govnih.gov

Polysaccharide-Based CSPs: These are the most popular CSPs, with derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support being particularly effective. nih.govrsc.org The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure of the polysaccharide. sigmaaldrich.com Columns such as Chiralpak AD-RH (amylose-based) and Chiralcel OJ (cellulose-based) have demonstrated excellent capabilities in resolving various profen enantiomers under both normal-phase and reversed-phase conditions. rsc.orgresearchgate.net For instance, a Chiralpak AD-RH column has been used to achieve baseline enantioseparation of eight different profens using a mobile phase of acetonitrile (B52724) and aqueous trifluoroacetic acid. rsc.org Similarly, the Epitomize CSP-1C column, which utilizes cellulose tris-(3,5-dimethylphenylcarbamate), has been shown to separate the enantiomers of ibuprofen (B1674241) in its free acid form. chromatographyonline.com

Pirkle-Type CSPs: Named after William H. Pirkle, these "brush-type" phases consist of smaller chiral molecules covalently bonded to the silica surface. phenomenex.com They often operate based on π-π interactions, hydrogen bonding, and steric hindrance. The Whelk-O 1 column, for example, was specifically designed for the separation of underivatized NSAIDs and is effective for a wide range of chiral compounds including carboxylic acids. nih.gov

The selection of the appropriate CSP is often empirical, but polysaccharide-based columns are frequently the first choice for profens due to their broad applicability. nih.govnih.gov

Table 1: Examples of Chiral Stationary Phases for Profen Enantioseparation

Chiral Stationary Phase (CSP)CSP TypeAnalyte(s)Mobile Phase ExampleReference
Epitomize CSP-1C (Cellulose tris-(3,5-dimethylphenylcarbamate))Polysaccharide (Cellulose)Ibuprofen1% 2-propanol in n-heptane + 0.1% TFA chromatographyonline.com
Chiralpak AD-RH (Amylose tris(3,5-dimethylphenylcarbamate))Polysaccharide (Amylose)Ibuprofen, Flurbiprofen (B1673479), etc.Acetonitrile / 0.05% TFA in water rsc.org
AmyCoat RPPolysaccharide (Amylose)Ibuprofen, FlurbiprofenWater-Acetonitrile-TFA researchgate.net
CHIRALCEL OJ-3RPolysaccharide (Cellulose)(S)- and (R)-Ibuprofen0.008% Formic acid in water–methanol (B129727) nih.gov
α1-acid glycoprotein (B1211001) (AGP)Protein-BasedKetoprofen (B1673614), Naproxen, IbuprofenPhosphate (B84403) buffer with organic modifier researchgate.net

Utilization of Chiral Mobile Phase Additives

An alternative to using a CSP is to add a chiral selector to the mobile phase, a technique known as the Chiral Mobile Phase Additive (CMPA) method. springernature.comnih.gov In this approach, an achiral column (typically a standard C8 or C18 reversed-phase column) is used. researchgate.net The chiral selector in the mobile phase forms transient, diastereomeric complexes with the enantiomers of the analyte. springernature.comresearchgate.net These complexes have different stabilities and/or partition coefficients between the mobile and stationary phases, which enables their separation. researchgate.net

Common CMPAs for the separation of acidic compounds like profens include cyclodextrins and macrocyclic antibiotics. researchgate.netresearchgate.net

Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been successfully used as a CMPA to resolve the enantiomers of eight different profens, including ibuprofen. nih.gov The separation is typically performed on an ODS (C18) column with a mobile phase consisting of a methanol and phosphate buffer mixture containing the cyclodextrin (B1172386). The pH of the mobile phase is a critical parameter, as it affects the ionization state of the acidic analytes and their interaction with the chiral selector. nih.gov

Macrocyclic Antibiotics: Vancomycin has been investigated as a CMPA for the resolution of profens. mdpi.com The separation mechanism involves multiple interactions, including hydrogen bonding and electrostatic forces, between the antibiotic and the profen enantiomers. mdpi.com

For acidic compounds like 2-(3-Isobutylphenyl)propanoic acid, it is often necessary to include a non-chiral acidic modifier (e.g., trifluoroacetic acid, acetic acid) in the mobile phase to suppress the ionization of the carboxyl group, which results in better peak shape and retention. ipb.pt The CMPA method offers flexibility and can be more cost-effective than purchasing a dedicated chiral column. researchgate.netnih.gov

Table 2: Common Mobile Phase Additives for Chiral Separation of Profens

Additive TypeExample AdditivePurposeTypical ConditionsReference
Chiral Selector (CMPA)Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms transient diastereomeric complexes with enantiomers.Added to a buffered mobile phase (e.g., 25 mM HP-β-CD in methanol/phosphate buffer pH 4.0-5.5) with a C18 column. nih.gov
Chiral Selector (CMPA)VancomycinForms transient diastereomeric complexes with enantiomers.Added to a mobile phase (e.g., propanol/phosphate buffer pH 6.0) with an amino or C18 column. mdpi.com
Acidic ModifierTrifluoroacetic Acid (TFA) or Acetic AcidSuppresses ionization of the analyte's carboxyl group to improve peak shape and retention.Typically added at low concentrations (e.g., 0.05-0.1%) to the mobile phase in both CSP and CMPA methods. chromatographyonline.comipb.pt

Indirect Methods via Pre-column Derivatization

Indirect chiral separation involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA) before chromatographic analysis. nih.gov The resulting diastereomers have different physical properties and can be separated on a conventional, achiral HPLC column. nih.gov

For carboxylic acids like 2-(3-isobutylphenyl)propanoic acid, a common strategy is to form diastereomeric amides by reaction with a chiral amine, such as (S)-(-)-α-methylbenzylamine or (S)-1-(naphthen-1-yl)ethylamine. nih.gov The reaction is typically facilitated by a coupling agent. Once formed, the diastereomeric amides can be readily separated using standard reversed-phase HPLC. A key requirement for this method is that the chiral derivatizing agent must be enantiomerically pure, and the reaction must not cause racemization of the analyte. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). chiraltech.com This leads to significantly higher efficiency, resolution, and speed compared to conventional HPLC. chiraltech.comnih.gov The principles of chiral separation established for HPLC are directly applicable to UHPLC. By transferring an HPLC method to a UHPLC system, analysis times can be drastically reduced while improving or maintaining resolution. chiraltech.comnih.gov

While specific UHPLC methods for (S)-2-(3-isobutylphenyl)propanoic acid are less documented than HPLC methods, the availability of chiral columns with sub-2 µm and sub-3 µm particles allows for the development of high-speed, high-resolution enantiomeric purity assays. chiraltech.comnih.gov The higher pressure generated by these columns requires specialized UHPLC instrumentation capable of handling such conditions. chiraltech.com This technique is particularly advantageous for high-throughput screening and quality control where speed and sensitivity are paramount.

Gas Chromatography (GC) with Chiral Selectors

Gas Chromatography (GC) can also be used for the enantiomeric separation of profens, though it typically requires derivatization to increase the volatility and thermal stability of the acidic analytes. researchgate.netresearchgate.net The separation is performed on a chiral capillary column. researchgate.net

The most common chiral selectors for GC are derivatized cyclodextrins, which are incorporated into the liquid stationary phase. gcms.cz For an acidic compound like 2-(3-isobutylphenyl)propanoic acid, a two-step achiral derivatization is often performed. First, the carboxylic acid is esterified (e.g., methylation), and then any other active groups may be derivatized. sigmaaldrich.com This process converts the polar, non-volatile acid into a more volatile derivative suitable for GC analysis without affecting the chiral center. sigmaaldrich.com The derivatized enantiomers are then separated on a chiral GC column, such as one containing a trifluoroacetyl derivatized cyclodextrin. sigmaaldrich.com The method offers high sensitivity, but the sample preparation is more complex than for direct HPLC analysis. researchgate.netsigmaaldrich.com

Capillary Electrophoresis (CE) for Enantiomeric Purity Analysis

Capillary Electrophoresis (CE) is a powerful and highly efficient separation technique for analyzing the enantiomeric purity of drugs. nih.govnih.gov It offers advantages such as short analysis times, extremely low consumption of samples and reagents, and high separation efficiency. researchgate.net For the enantioseparation of profens, cyclodextrins are overwhelmingly used as chiral selectors. researchgate.netnih.gov

In a typical CE method, the chiral selector (e.g., a cyclodextrin derivative) is added to the background electrolyte (BGE). The separation occurs within a fused-silica capillary under an applied electric field. The enantiomers form transient inclusion complexes with the cyclodextrin, and the different stabilities of these diastereomeric complexes lead to different electrophoretic mobilities, resulting in their separation. nih.govnih.gov

Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin has been shown to be a highly effective selector for the quantitative resolution of ibuprofen, ketoprofen, and fenoprofen. nih.gov In some cases, dual cyclodextrin systems, such as a mixture of a neutral and an anionic cyclodextrin, can dramatically enhance enantioseparation selectivity. nih.gov CE is particularly well-suited for determining the enantiomeric purity of bulk drug substances and formulations due to its high resolving power. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(R)-2-(3-Isobutylphenyl)propanoic acid
Ibuprofen
Acetonitrile
Trifluoroacetic acid
Acetic acid
Formic acid
(S)-(-)-α-methylbenzylamine
(S)-1-(naphthen-1-yl)ethylamine
Vancomycin
Hydroxypropyl-β-cyclodextrin
Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin
Ketoprofen
Fenoprofen
Flurbiprofen
Naproxen
2-propanol
n-heptane

Thin-Layer Chromatography (TLC) in Enantiomeric Purity Screening

Thin-Layer Chromatography (TLC) serves as a valuable and accessible technique for the qualitative screening of the enantiomeric purity of this compound. While not offering the high resolution of High-Performance Liquid Chromatography (HPLC), its simplicity, speed, and low cost make it a practical tool for preliminary assessments and for monitoring the progress of enantioselective syntheses or resolutions. The enantioseparation of ibuprofen enantiomers by TLC has been successfully achieved, primarily through the use of chiral stationary phases or chiral additives in the mobile phase.

Pioneering work in this field involved the use of silica gel plates impregnated with a chiral selector. researchgate.net One of the foundational methods utilized L-arginine as a chiral selector impregnated onto the silica gel stationary phase. researchgate.net This approach established the feasibility of separating the enantiomers of ibuprofen using planar chromatography.

Subsequent research has refined this technique, focusing on improving the resolution and reliability of the separation. An improved and notable method for the chiral separation of (S)-(+)- and (R)-(−)-ibuprofen also employs commercially available silica gel 60 F₂₅₄ plates impregnated with L-arginine. researchgate.netakjournals.com This method has demonstrated successful baseline separation of the two enantiomers, which can be quantified using densitometry. researchgate.net The separation is distinct enough to allow for the identification and assessment of each enantiomer. researchgate.net

Another approach to enantiomeric separation by TLC involves the use of a chiral mobile phase. For instance, a method utilizing reversed-phase TLC plates has been developed where β-cyclodextrin is added to the mobile phase as a chiral selector. mdpi.comresearchgate.net This technique has been reported to be effective for the identification and determination of both (S)-(+)- and (R)-(−)-ibuprofen. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) has also been applied to the analysis of dexibuprofen. A validated HPTLC method on silica gel 60F₂₅₄ plates has been used for the quantification of dexibuprofen in pharmaceutical formulations. researchgate.net While this specific method was not for enantiomeric separation, it demonstrates the utility of HPTLC for the analysis of the compound, achieving a compact band for dexibuprofen. researchgate.net

The research findings for the TLC-based enantiomeric purity screening of this compound and its enantiomer are summarized in the tables below.

Table 1: TLC Methods for Enantioseparation of Ibuprofen

Stationary PhaseChiral Selector/AdditiveMobile PhaseDetectionR_f (S)-enantiomerR_f (R)-enantiomerSource(s)
Silica Gel 60 F₂₅₄L-arginineNot specified in abstractDensitometry0.82 (±0.02)0.79 (±0.02) researchgate.net
Silica GelL-arginineAcetonitrile-Methanol-Water (5:1:1, v/v) + acetic acidIodine vaporNot specifiedNot specified researchgate.net
Reversed-Phase TLCβ-cyclodextrin (in mobile phase)Methanol-β-cyclodextrin (15+1, v/v)UV Densitometry (222 nm)Not specifiedNot specified researchgate.net

Table 2: HPTLC Method for Quantification of Dexibuprofen

Stationary PhaseMobile PhaseDetectionR_f ValueSource(s)
HPTLC plates with silica gel 60F₂₅₄Hexane-Ethyl acetate-Glacial acetic acid (7.5:2.5:0.5, v/v)Densitometry (217 nm)0.50 researchgate.net

Investigations into the Molecular and Biochemical Interactions of S 2 3 Isobutylphenyl Propanoic Acid in Vitro / Animal Models

Studies on Enzyme Binding and Inhibition Mechanisms (e.g., Cyclooxygenase interactions)

The primary mechanism of action for (S)-2-(3-Isobutylphenyl)propanoic acid is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. ada.org Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. ada.org There are two main isoforms of the COX enzyme, COX-1 and COX-2. nih.gov this compound acts as a non-selective, reversible, and competitive inhibitor of both COX-1 and COX-2, meaning it binds to the same active site as the natural substrate, arachidonic acid, preventing it from being converted to prostaglandin (B15479496) H2. nih.govnih.govacs.org

The inhibitory activity of the S-enantiomer is significantly more potent than that of the R-enantiomer. In vitro models have demonstrated that the S-isomer is approximately 160 times more active in inhibiting prostaglandin synthesis compared to the R-isomer. nih.gov While this compound effectively inhibits both COX-1 and COX-2, the R-enantiomer shows significant inhibition only towards COX-1. nih.gov The anti-inflammatory properties are largely attributed to the inhibition of COX-2, whereas the inhibition of the constitutively expressed COX-1 is associated with some side effects. acs.org

Structural studies of COX-1 in complex with profens reveal that the carboxylate group of the inhibitor forms critical hydrogen bonds with Arg-120 and Tyr-355 residues within the enzyme's active site, effectively blocking substrate entry. acs.org this compound is classified as a time-independent, rapidly reversible inhibitor, distinguishing it from time-dependent inhibitors like flurbiprofen (B1673479) or covalent inhibitors like aspirin. nih.govwikipedia.org

EnzymeType of InhibitionKey Binding InteractionsPotency Notes
Cyclooxygenase-1 (COX-1) Competitive, ReversibleIon pair with Arg-120, Hydrogen bond with Tyr-355 acs.orgInhibited by both (S)- and (R)-enantiomers. nih.gov
Cyclooxygenase-2 (COX-2) Competitive, ReversibleBinds to the active site, preventing arachidonic acid oxygenation. nih.govPrimarily inhibited by the (S)-enantiomer, which is considered the source of the anti-inflammatory effect. nih.govacs.org

Receptor Interaction Profiling and Ligand Binding Studies

Beyond its well-documented effects on cyclooxygenase enzymes, research has explored the interaction of this compound with other proteins and receptors.

Human Serum Albumin (HSA) Binding: this compound exhibits a high degree of binding to plasma proteins, predominantly human serum albumin (HSA). nih.gov This binding is enantioselective; the (R)-enantiomer of ibuprofen (B1674241) has a binding constant that is 2.6-fold higher than that of the (S)-enantiomer at the high-affinity binding site. nih.gov This lower protein binding of the S-enantiomer may facilitate its higher distribution into compartments like synovial fluid, where it exerts its pharmacological activity. nih.gov Computational studies have identified multiple potential binding sites on HSA for ibuprofen, with varying affinities. nih.gov

Elucidation of Metabolic Pathways and Transformations (using in vitro cellular or enzymatic models)

The biotransformation of this compound has been characterized using in vitro models, primarily involving human liver microsomes and hepatocytes. The primary metabolic route is oxidation, catalyzed by cytochrome P450 (CYP) enzymes, followed by conjugation. nih.govnih.gov

The metabolism is stereospecific. The S-enantiomer is predominantly metabolized by the CYP2C9 isoform. nih.gov This oxidative process results in the formation of two major, inactive metabolites: 2-hydroxy-ibuprofen and carboxy-ibuprofen. nih.govnih.gov These hydroxylated metabolites, along with a smaller portion of the parent compound, can then undergo Phase II metabolism, specifically glucuronidation. nih.gov This process involves the attachment of a glucuronic acid moiety, which increases the water solubility of the compounds and facilitates their excretion. In vitro experiments have identified several Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes capable of metabolizing ibuprofen, including UGT1A3, UGT1A9, and UGT2B7. nih.gov

Metabolite NamePrecursorEnzyme(s) InvolvedMetabolic Pathway
2-hydroxy-ibuprofen This compoundCYP2C9 nih.govOxidation
Carboxy-ibuprofen This compoundCYP2C9 nih.govOxidation
Ibuprofen-acyl glucuronide This compoundUGT1A3, UGT1A9, UGT2B7, etc. nih.govGlucuronidation
Acyl glucuronides of metabolites 2-hydroxy-ibuprofen, Carboxy-ibuprofenUGTs (unspecified) nih.govGlucuronidation

Design and Application of Chemical Probes to Elucidate Biological Pathways

To better understand the biological pathways influenced by this compound and to explore potential therapeutic enhancements, various chemical derivatives and prodrugs have been synthesized and studied. These molecules serve as chemical probes to investigate structure-activity relationships, target engagement, and metabolic stability.

Prodrug Design: Amide and ester prodrugs of dexibuprofen have been created to modify its physicochemical properties. nih.gov For example, a DXI-dextran prodrug was synthesized to improve aqueous solubility and was shown to hydrolyze back to the active drug under specific pH conditions. nih.gov Such prodrugs can be used to study targeted delivery and the impact of modified release profiles on biological activity.

Derivative Synthesis for Novel Activity: Researchers have also designed and synthesized derivatives to explore new biological activities. Amide analogues of dexibuprofen with various alkyl/aryl substitutions were evaluated for different biological effects. nih.gov For instance, the introduction of chloro-substituents on the phenyl ring of an amide derivative was found to significantly influence its activity in cellular models. nih.gov Similarly, derivatives of the related compound ketoprofen (B1673614) have been designed to act as dual-mechanism drugs, inhibiting both cyclooxygenases and other enzymes like matrix metalloproteinases, showcasing a strategy for creating probes to investigate synergistic therapeutic effects. researchgate.net These approaches allow for a systematic exploration of how structural modifications to the this compound scaffold can alter its interactions with biological targets and pathways.

Q & A

Q. Why do solubility predictions from computational models diverge from experimental results?

  • Methodological Answer : Machine learning models (e.g., AqSolDB) often underestimate solvent-solute interactions. Experimental validation via shake-flask method (USP <1059>) with Hansen solubility parameter analysis corrects discrepancies. ’s GC-MS data for hydroxylated analogs provide reference solubility profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.